5-Amino-3-(3-bromophenyl)isoxazole

Vue d'ensemble

Description

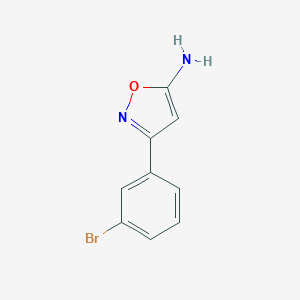

3-(3-Bromophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and an amine group on the oxazole ring makes this compound particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the bromine atom. One common method is the cyclization of an appropriate precursor, such as a 3-bromophenyl-substituted nitrile, in the presence of a base and an oxidizing agent. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-1,2-oxazol-5-amine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Addition Reactions: The amine group can participate in addition reactions with electrophiles, forming new compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions include various substituted phenyl-oxazole derivatives, which can have different functional groups replacing the bromine atom or modifying the oxazole ring .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Amino-3-(3-bromophenyl)isoxazole serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets, making it valuable in drug discovery and development processes. Research has indicated that isoxazole derivatives can modulate immune functions, suggesting potential applications in autoimmune disease treatments and infections .

Immunosuppressive Properties

Studies have shown that derivatives of isoxazole, including those related to this compound, exhibit significant immunosuppressive activities. For instance, compounds have been found to suppress inflammatory responses and cytokine production in various animal models, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Biochemical Research

Mechanisms of Action

In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. This compound can help elucidate cellular processes by serving as a tool to study enzyme kinetics and receptor-ligand interactions. Its ability to inhibit specific pathways makes it an important candidate for studies aimed at understanding disease mechanisms at the molecular level .

Material Science

Enhancement of Polymer Properties

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds into materials can lead to the development of advanced composites that exhibit improved performance characteristics, which are essential for various industrial applications .

Agricultural Chemistry

Development of Agrochemicals

The compound has potential applications in agricultural chemistry, particularly in the formulation of herbicides that are more effective and environmentally friendly. Research indicates that isoxazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants, thus providing a means to control weed populations without harming crops .

Analytical Chemistry

Standards for Analytical Methods

In analytical chemistry, this compound is used as a standard in various analytical methods. Its presence aids in the detection and quantification of related compounds across different samples, making it a valuable tool for researchers conducting chemical analyses .

Summary Table of Applications

| Application Area | Key Uses/Findings |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; immunosuppressive properties |

| Biochemical Research | Investigating enzyme mechanisms; studying receptor interactions |

| Material Science | Enhancing thermal stability and mechanical properties in polymers |

| Agricultural Chemistry | Formulation of effective herbicides |

| Analytical Chemistry | Standard for detection and quantification in various analytical methods |

Case Studies and Research Findings

- Immunosuppressive Activities : A study demonstrated that isoxazole derivatives effectively suppressed both humoral and cellular immune responses in mouse models, indicating their potential as immunosuppressive agents .

- Antimicrobial Properties : Recent investigations revealed that isoxazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their utility in treating infections .

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but with a hydroxy group on the phenyl ring, which can lead to different chemical and biological properties.

4-Bromophenylacetic Acid: Another bromine-substituted phenyl compound, but with an acetic acid group instead of an oxazole ring.

Uniqueness

3-(3-Bromophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the oxazole ring and the bromine atom on the phenyl ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications .

Activité Biologique

5-Amino-3-(3-bromophenyl)isoxazole, also known by its CAS number 119162-52-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of the Compound

This compound belongs to the class of isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen. The presence of a bromine atom on the phenyl ring and an amino group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study reported that isoxazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including HL-60 (promyelocytic leukemia), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that the compound induced cell death in these lines, with IC50 values ranging from 86 μM to 755 μM depending on the specific derivative tested .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 | 86 | Induction of apoptosis via Bcl-2 downregulation |

| HepG2 | 400 | Cell cycle arrest and apoptosis |

| MCF-7 | 755 | Increased p21^WAF-1 levels leading to cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, facilitating interactions with proteins involved in cell signaling pathways. Additionally, the bromine atom may participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes .

Case Studies

- Inhibition of System xc− Transporter : A study investigated the effect of isoxazole analogues on the System xc− transporter in glioblastoma cells. The findings revealed that certain derivatives significantly inhibited glutamate uptake, highlighting their potential role in neuroprotection and cancer therapy .

- Cytotoxicity Analysis : Another research focused on evaluating the cytotoxic effects of various isoxazole derivatives on multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that modifications to the isoxazole structure could enhance or diminish cytotoxic effects .

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the isoxazole framework influence biological activity.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in more complex biological systems.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXPXDDINSMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594731 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-52-6 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.